2-Chloro-5-methylpyridin-4-amine;hydrochloride
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Overview
Description
2-Chloro-5-methylpyridin-4-amine;hydrochloride is a chemical compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyridin-4-amine typically involves the chlorination of 5-methylpyridin-4-amine. One common method includes the reaction of 5-methylpyridin-4-amine with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-methylpyridin-4-amine can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-methylpyridin-4-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs for treating cardiovascular diseases and neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-aminopyridine
- 2-Chloro-5-methylpyrimidine
- 4-Amino-2-chloropyridine
Uniqueness
2-Chloro-5-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
2-chloro-5-methylpyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-4-3-9-6(7)2-5(4)8;/h2-3H,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLYHNSUBRGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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